molecular formula C11H9NO6 B14782018 4-Nitrobenzyl2,3-dioxobutanoate

4-Nitrobenzyl2,3-dioxobutanoate

Cat. No.: B14782018
M. Wt: 251.19 g/mol
InChI Key: GWCXXTYSYUKBQG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Nitrobenzyl 2,3-dioxobutanoate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. This method is advantageous due to its streamlined processing steps, reduced production costs, enhanced product quality, and increased yield. The overall molar yield can achieve 95% or more, with the purity of the product reaching at least 99.5% .

Chemical Reactions Analysis

4-Nitrobenzyl 2,3-dioxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

4-Nitrobenzyl 2,3-dioxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 2,3-dioxobutanoate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Nitrobenzyl 2,3-dioxobutanoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2,3-dioxobutanoate

InChI

InChI=1S/C11H9NO6/c1-7(13)10(14)11(15)18-6-8-2-4-9(5-3-8)12(16)17/h2-5H,6H2,1H3

InChI Key

GWCXXTYSYUKBQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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